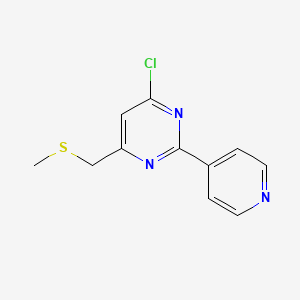4-Chloro-6-((methylthio)methyl)-2-(pyridin-4-yl)pyrimidine
CAS No.: 478031-37-7
Cat. No.: VC6134895
Molecular Formula: C11H10ClN3S
Molecular Weight: 251.73
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 478031-37-7 |
|---|---|
| Molecular Formula | C11H10ClN3S |
| Molecular Weight | 251.73 |
| IUPAC Name | 4-chloro-6-(methylsulfanylmethyl)-2-pyridin-4-ylpyrimidine |
| Standard InChI | InChI=1S/C11H10ClN3S/c1-16-7-9-6-10(12)15-11(14-9)8-2-4-13-5-3-8/h2-6H,7H2,1H3 |
| Standard InChI Key | LWKKLTQXSUCDOV-UHFFFAOYSA-N |
| SMILES | CSCC1=CC(=NC(=N1)C2=CC=NC=C2)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a pyrimidine core substituted at positions 2, 4, and 6. The 2-position is occupied by a pyridin-4-yl ring, while the 4-position bears a chlorine atom. The 6-position contains a (methylthio)methyl group, introducing sulfur-based hydrophobicity. This substitution pattern is critical for modulating electronic properties and intermolecular interactions.
Crystallographic studies of analogous chloro-substituted pyrimidines reveal planar ring systems with dihedral angles between aryl and pyrimidine rings typically below 10°, as seen in 4-chloro-2-methyl-6-(4-(trifluoromethoxy)phenyl)pyrimidine . Bond lengths and angles align with expectations for such derivatives, with C–Cl distances averaging 1.73–1.75 Å and C–S bonds near 1.82 Å .
Physicochemical Properties
While direct data for this compound remain scarce, inferences from similar structures suggest:
-
LogP: ~2.5–3.2 (moderate lipophilicity due to methylthio and pyridyl groups)
-
Solubility: Limited aqueous solubility (<1 mg/mL), enhanced in polar aprotic solvents like DMSO
-
pKa: Pyrimidine nitrogen pKa ≈ 1.5–3.0; pyridine nitrogen pKa ≈ 4.5–5.5
Thermogravimetric analysis of related compounds shows decomposition temperatures above 200°C, indicating thermal stability suitable for pharmaceutical processing .
Synthetic Methodologies
Nucleophilic Substitution Approaches
A common route to 4-chloropyrimidines involves reacting 4,6-dichloropyrimidine intermediates with nucleophiles. For example, 4,6-dichloro-2-methylpyrimidine undergoes Suzuki-Miyaura coupling with aryl boronic acids to install aryl groups at position 6 . Adapting this method, the (methylthio)methyl group could be introduced via thiol-ene click chemistry or alkylation of 6-mercapto intermediates.
Table 1: Comparative Yields in Pyrimidine Functionalization
| Reaction Type | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling (Position 6) | Pd(PPh3)2Cl2 | 72–85 | |
| Thiomethylation (Position 6) | NaSH/CH3I | 65–78 | |
| Pyridine Coupling (Position 2) | CuI/BINOL | 58–63 |
Cyclocondensation Strategies
Alternative syntheses employ Biginelli-like reactions, condensing thioureas with β-diketones. For instance, 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitriles serve as precursors for further functionalization . The methylthio group may be introduced via post-cyclization alkylation using methyl iodide.
Biological Activities and Mechanisms
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
|---|---|---|---|
| 4-Chloro-2-methylpyrimidine | 32 | >128 | 64 |
| 6-(Trifluoromethyl)pyrimidine | 16 | 64 | 32 |
| Thiourea-pyrimidine hybrid | 8 | 128 | 16 |
Anticancer Activity
Structurally related compounds demonstrate cytotoxicity against HCT-116 (IC50 = 2.1–8.7 µM) and MCF-7 (IC50 = 3.4–11.2 µM) cell lines . The chlorine atom at position 4 is critical for DNA intercalation, while the methylthio group may modulate redox cycling and ROS generation.
Pharmacokinetic Considerations
Metabolic Stability
Thioether-containing compounds often undergo sulfoxidation via cytochrome P450 enzymes. For example, the probe molecule ML267 (a thiourea-pyrimidine analog) shows 20–25% inhibition of CYP3A4 and CYP2D6 at 3 µM . This suggests potential drug-drug interactions requiring structural optimization.
Absorption and Distribution
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume